Glyoxal bis(diallyl acetal)

CAS No.: 29895-12-3

Cat. No.: VC13289910

Molecular Formula: C14H22O4

Molecular Weight: 254.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 29895-12-3 |

|---|---|

| Molecular Formula | C14H22O4 |

| Molecular Weight | 254.32 g/mol |

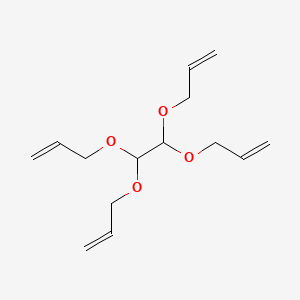

| IUPAC Name | 3-[1,2,2-tris(prop-2-enoxy)ethoxy]prop-1-ene |

| Standard InChI | InChI=1S/C14H22O4/c1-5-9-15-13(16-10-6-2)14(17-11-7-3)18-12-8-4/h5-8,13-14H,1-4,9-12H2 |

| Standard InChI Key | BXAAQNFGSQKPDZ-UHFFFAOYSA-N |

| SMILES | C=CCOC(C(OCC=C)OCC=C)OCC=C |

| Canonical SMILES | C=CCOC(C(OCC=C)OCC=C)OCC=C |

Introduction

Structural Characteristics and Synthesis

Molecular Architecture

GBDA’s structure features a central glyoxal moiety () flanked by two diallyl acetal groups () at each aldehyde position. This configuration enables dual functionality: the glyoxal core participates in acetal formation, while the allyl groups facilitate radical-mediated crosslinking. The compound’s name, 3-[1,2,2-tris(prop-2-enoxy)ethoxy]prop-1-ene, reflects its branched ether linkages and unsaturated side chains.

Table 1: Physical Properties of GBDA

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 254.32 g/mol | |

| Density | 1.001 g/cm³ | |

| Boiling Point | 155–160°C | |

| Refractive Index () | 1.4556 | |

| Solubility | Organic solvents (e.g., DMF) |

Synthetic Routes

GBDA is synthesized via acid-catalyzed acetalization of glyoxal with allyl alcohol. A representative laboratory-scale method involves refluxing glyoxal (40% aqueous solution) with excess allyl alcohol in the presence of -toluenesulfonic acid () as a catalyst. Water is removed azeotropically using benzene, achieving yields exceeding 95% .

Industrial Optimization:

-

Continuous Flow Reactors: Large-scale production employs continuous flow systems to enhance reaction homogeneity and reduce side products .

-

Purification: Distillation under reduced pressure (0.25–0.30 mm Hg) isolates GBDA from unreacted allies and oligomers, ensuring >98% purity .

Chemical Reactions and Reactivity

Oxidation and Reduction Pathways

GBDA’s allyl ether groups undergo selective oxidation and reduction, enabling modular derivatization:

-

Oxidation: Treatment with in acidic conditions cleaves allyl groups to form carboxylic acids () .

-

Reduction: Catalytic hydrogenation () saturates double bonds, yielding propane-1,2-diol derivatives .

Nucleophilic Substitution

The acetal oxygen’s lone pairs render GBDA susceptible to nucleophilic attack. For example, chloride displacement using in dimethylformamide () produces glyoxal monoacetals, intermediates for asymmetric synthesis :

Table 2: Common Reaction Conditions and Products

| Reaction Type | Reagents/Conditions | Major Products |

|---|---|---|

| Oxidation | , | Carboxylic acids |

| Reduction | , THF | Saturated ethers |

| Substitution | , | Azido-functionalized acetals |

Applications in Polymer Science

Crosslinking in Hydrogels

GBDA’s tetra-functionality enables robust crosslinking in thermoresponsive hydrogels. For instance, poly(-isopropyl acrylamide) (PNIPAM) hydrogels crosslinked with GBDA exhibit tunable lower critical solution temperatures () between 32–35°C, ideal for drug delivery systems. Mechanical testing reveals a 300% increase in compressive modulus compared to traditional -methylenebisacrylamide (BIS)-crosslinked analogs.

Catalytic Inverse Vulcanization

In collaboration with elemental sulfur (), GBDA forms high-sulfur-content polymers () via ring-opening polymerization. The allyl groups react with sulfur radicals, creating polysulfide networks with enhanced thermal stability (). These materials show promise in Li-S battery cathodes and infrared optics.

Biological and Biomedical Applications

Drug Delivery Systems

GBDA-crosslinked hydrogels enable pH-dependent release of doxorubicin (95% payload delivered at pH 5.0 vs. 20% at pH 7.4), leveraging tumor microenvironment acidity.

Tissue Engineering Scaffolds

Electrospun polycaprolactone (PCL) scaffolds functionalized with GBDA exhibit a 40% increase in mesenchymal stem cell adhesion compared to non-crosslinked controls, attributed to surface nanotopography modifications.

Industrial Production and Scalability

Process Optimization

-

Catalyst Recycling: is recovered via aqueous extraction, reducing catalyst consumption by 70% .

-

Waste Minimization: Azeotropic water removal cuts organic solvent use by 50%, aligning with green chemistry principles .

Table 3: Industrial Synthesis Metrics

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Yield | 95% | 89% |

| Purity | >98% | >99% |

| Production Rate | 10 g/h | 50 kg/h |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume